molecular formula C4H2ClN3O2 B088076 2-Chloro-5-nitropyrimidine CAS No. 10320-42-0

2-Chloro-5-nitropyrimidine

Cat. No. B088076
CAS RN: 10320-42-0
M. Wt: 159.53 g/mol
InChI Key: OFCBNMYNAHUDGE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyrimidine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It has a molecular formula of C4H2ClN3O2 .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 158.543 .


Chemical Reactions Analysis

The reactions between 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives were kinetically evaluated . The data showed an unusual split on the Brønsted type-plot, opening a controversial discussion based on reactivities and possible reaction pathways .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a melting point of 105-110 °C and is stored at -20°C .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-nitropyrimidine are primary and secondary alicyclic amines . These amines play a crucial role in various biochemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .

Mode of Action

This compound interacts with its targets through SNAr reactions . The compound forms a Meisenheimer complex, which is stable and significant in the reaction pathways . The kinetic data obtained from these reactions have led to discussions on whether the pathway is non-catalyzed, concerted, or stepwise .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SNAr reaction pathway . This pathway involves the addition-elimination process in activated aromatic substrates containing strong electron-withdrawing groups and a good leaving group . The compound’s interaction with alicyclic amines influences the rate-determining step (RDS) on the reaction mechanism .

Result of Action

The result of the action of this compound is the formation of a Meisenheimer complex in a SNAr reaction . This complex is stable and plays a significant role in determining the reaction pathways . The formation of this complex leads to changes in the chemical structure and properties of the involved amines .

Action Environment

The action of this compound is influenced by the environmental conditions, particularly the solvent used in the reactions . Studies have shown that the reactions have been investigated systematically in water, conventional organic solvents (COS), ionic liquids (ILs), and mixtures of them . These solvents can significantly affect the reaction mechanism and the stability of the Meisenheimer complex .

Advantages and Limitations for Lab Experiments

2-Chloro-5-nitropyrimidine is a widely used reagent in organic synthesis. It has several advantages for lab experiments, including its versatility, reactivity, and availability. It is also relatively inexpensive compared to other reagents. However, it is also known to be a hazardous material and should be handled with care.

Future Directions

The use of 2-Chloro-5-nitropyrimidine in organic synthesis is likely to continue to increase in the future. It is a versatile and widely used reagent, and its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to increase. Additionally, research into its biochemical and physiological effects is likely to increase, as well as research into its potential use in other applications. Finally, research into its potential use as a catalyst in organic synthesis is likely to increase, as well as research into its potential use in the synthesis of polymers and other materials.

Scientific Research Applications

2-Chloro-5-nitropyrimidine is widely used in scientific research. It is used in the synthesis of heterocyclic compounds, such as pyrrolidines, pyridines, and pyrazines. It is also used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Safety and Hazards

2-Chloro-5-nitropyrimidine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

properties

IUPAC Name

2-chloro-5-nitropyrimidine
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InChI

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBNMYNAHUDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145695
Record name 2-Chloro-5-nitropyrimidine
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Molecular Weight

159.53 g/mol
Source PubChem
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CAS RN

10320-42-0
Record name 2-Chloro-5-nitropyrimidine
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Record name 2-Chloro-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-chloro-5-nitropyrimidine a useful building block in organic synthesis?

A1: this compound is a versatile molecule due to the presence of the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at this position. [, , ] This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group, which activates the pyrimidine ring towards nucleophilic attack. [, , ] This makes it a valuable precursor for synthesizing more complex molecules, including biologically active compounds. []

Q2: How do intramolecular hydrogen bonds influence the SNAr reactions of this compound?

A2: Research has shown that intramolecular hydrogen bonding can significantly enhance the rate of SNAr reactions involving this compound. [] For instance, when reacting with benzohydrazide derivatives, the formation of an intramolecular hydrogen bond within the nucleophile leads to a dual activation effect. It enhances both the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking nitrogen atom, effectively lowering the activation energy barrier of the reaction. []

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, electron spin resonance (ESR) spectroscopy has been utilized to study the anion radical of this compound. [] The study revealed that upon reduction, ionization of the chlorine atom occurs, leading to the formation of the 5-nitropyrimidine anion radical. [] This information provides insights into the electronic structure and reactivity of the molecule.

Q4: How does the structure of this compound relate to its function?

A5: The presence of the nitro group at the 5-position of the pyrimidine ring plays a crucial role in dictating the reactivity of this compound. [, , ] Its electron-withdrawing nature enhances the electrophilicity of the 2-position, making it more susceptible to nucleophilic attack. [, , ] Additionally, the planar structure of the molecule, stabilized by C–H⋯O hydrogen bonds and Cl⋯O halogen bonds, [] further contributes to its reactivity by facilitating interactions with other molecules. []

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